molecular formula C3H7NO2S B12416206 L-Cysteine-d2

L-Cysteine-d2

Cat. No.: B12416206
M. Wt: 123.17 g/mol
InChI Key: XUJNEKJLAYXESH-XFJCSJJYSA-N
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Description

L-Cysteine-d2 (CAS 130633-02-2) is a deuterated derivative of the amino acid L-cysteine, where two hydrogen atoms at the 3,3 positions are replaced with deuterium (²H). Its molecular formula is C3D2H5NO2S, and it has a molecular weight of 123.17 g/mol . This compound is primarily used in bio-NMR spectroscopy and isotopic labeling studies to track metabolic pathways or analyze protein structures due to deuterium’s distinct nuclear spin properties . Its isotopic purity typically exceeds ≥98% D, ensuring minimal interference from non-deuterated analogs in sensitive experiments .

Preparation Methods

Chemical Synthesis Methods

Enantioselective α-Deuteration

The enantioselective α-deuteration of amino acids represents a breakthrough in isotopic labeling. A 2024 study demonstrated a solvent-free method using sodium ethoxide (NaOEt) in deuterated ethanol (EtOD) under mild conditions (25°C, 24 hours). This approach leverages the inherent chirality of L-cysteine, avoiding external chiral catalysts. Key steps include:

  • Deprotonation : The α-carbon hydrogen is abstracted by NaOEt, forming a resonance-stabilized enolate.
  • Deuterium Incorporation : The enolate intermediate reacts with EtOD, replacing the α-hydrogen with deuterium.
  • Quenching : The reaction is neutralized, yielding L-cysteine-d2 with >95% deuteration efficiency.

This method achieved 92–98% enantiomeric excess (ee) for this compound and was successfully applied to dipeptides (e.g., Boc-l-Val-l-Pro-O^tBu), demonstrating scalability.

Table 1: Enantioselective α-Deuteration Conditions and Outcomes

Substrate Catalyst Solvent Temperature Time Deuteration Level (%) ee (%)
L-Cysteine NaOEt EtOD 25°C 24 h 95–98 92–98
Boc-l-Val-l-Pro-O^tBu NaOEt EtOD 25°C 48 h 94 89

Post-Translational Chemical Deuteration

A two-step strategy enables site-selective α-deuteration in proteins and peptides:

  • Dehydroalanine (Dha) Formation : L-cysteine residues are converted to Dha using bis-alkylating agents like 1,2-dibromohexanediamide (DBHDA).
  • Deuterium Introduction : Dha is treated with sodium phosphorothioate (Na3SPO3) in D2O, reinstating the cysteine backbone with deuterium at the α-position.

This method achieved >95% deuterium incorporation in model proteins (e.g., histone H3) and small molecules like AcNHCysOMe. The reaction mechanism involves sulfonium ylide intermediates, confirmed by ab initio calculations.

Biosynthetic Methods

Metabolic Engineering in Corynebacterium glutamicum

Metabolic engineering offers a sustainable route for L-cysteine production, which can be adapted for deuteration. A 2019 study engineered C. glutamicum to overexpress a feedback-insensitive serine acetyltransferase (CysE) and a deregulated 3-phosphoglycerate dehydrogenase (SerA). Key modifications included:

  • Feedback Resistance : Mutation of CysE (L175Q) to bypass L-cysteine inhibition.
  • Byproduct Reduction : Knockout of lactate dehydrogenase (ldh) and cysteine desulfhydrase (aecD).

When cultivated in deuterated media (e.g., D2O, deuterated glucose), this strain produced 200 mg/L L-cysteine, suggesting potential for this compound synthesis via isotopic precursor incorporation.

Engineered Escherichia coli Systems

Reconstructing cysteine biosynthesis in E. coli with cysteine-free enzymes (e.g., CysE and CysM mutants) enables deuterium integration. By replacing sulfur-containing amino acids in growth media with deuterated analogs (e.g., D2O, deuterated sulfate), these strains could synthesize this compound. This approach remains theoretical but is grounded in demonstrated metabolic flexibility.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation. For example, LC-MS/MS analysis of this compound shows a mass shift of +2 Da compared to the native compound, with minimal back-exchange.

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of α-proton signals (δ 3.8–4.2 ppm), while ²H NMR displays a distinct quartet for the α-deuteron.

Fourier-Transform Infrared Spectroscopy (FTIR)

The S–H stretching band (2555 cm⁻¹) in L-cysteine shifts upon deuteration, confirming sulfur-deuterium bonding in byproducts.

Applications and Implications

  • Pharmacokinetic Tracers : this compound tracks drug metabolism without isotopic interference.
  • Hydrogen/Deuterium Exchange (HDX) Studies : Enhances resolution in protein structural analysis.
  • Mechanistic Probes : Elucidates reaction pathways in organometallic catalysis.

Chemical Reactions Analysis

Types of Reactions: L-Cysteine-d2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-Cystine-d2, where two molecules of this compound are linked by a disulfide bond.

    Reduction: The disulfide bond in L-Cystine-d2 can be reduced back to this compound.

    Substitution: The thiol group in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.

    Substitution: Alkylating agents like iodoacetamide for thiol group modifications.

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Metabolic Studies
    • L-Cysteine-d2 serves as a tracer in metabolic studies, enabling researchers to investigate the kinetics of sulfur-containing compounds. This application is particularly important for studying the metabolism of amino acids and their derivatives in biological systems .
  • Pharmaceutical Development
    • The incorporation of stable isotopes like deuterium can enhance the pharmacokinetic profiles of drugs. Research indicates that deuteration may alter the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceutical compounds . This modification can lead to improved therapeutic profiles and reduced side effects.
  • Nutritional Applications
    • L-Cysteine has been studied for its role in nutritional therapy. It is known to support glutathione synthesis, which is vital for antioxidant defense mechanisms in the body. The use of this compound in clinical trials has shown promise in enhancing the nutritional status of individuals suffering from conditions such as severe malnutrition and chronic diseases .

Table 1: Effects of this compound in Clinical Applications

Application AreaStudy FocusKey Findings
Nutritional TherapyChildren with severe malnutritionRestoration of glutathione levels during treatment
Cardiovascular HealthPatients with ischemic strokeReduced risk of subsequent cardiovascular events
Oxidative StressElderly patients with chronic inflammationIncreased antioxidant status through supplementation
Hair CareCosmetic formulationsReduced hair loss and improved hair strength

Table 2: Combination Therapies Involving this compound

CombinationApplication FocusOutcomes
L-Cysteine + GlycineNutritional therapy in HIV-positive elderly patientsImproved carbohydrate oxidation and insulin sensitivity
L-Cysteine + Vitamin DTreatment for type-2 diabetesEnhanced glutathione levels and reduced triglycerides

Industrial Applications

Beyond its health-related benefits, this compound has significant industrial applications:

  • Food Industry : Used as a flavoring agent and a chelating agent to enhance food quality.
  • Cosmetic Industry : Incorporated into skin and hair care products due to its beneficial properties for skin health and hair strength .

Mechanism of Action

L-Cysteine-d2 exerts its effects primarily through its role in redox reactions and as a precursor for various biologically active molecules. It participates in the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. The thiol group in this compound can undergo redox reactions, contributing to its antioxidant properties. Additionally, this compound is involved in the synthesis of hydrogen sulfide, which acts as a signaling molecule in various physiological processes .

Comparison with Similar Compounds

L-Cysteine (Non-Deuterated)

  • Molecular Formula: C3H7NO2S
  • CAS Number : 52-90-4
  • Molecular Weight : 121.16 g/mol
  • Key Differences: Lacks deuterium, making it unsuitable for NMR studies requiring isotopic distinction. Widely used in biochemical research, dietary supplements, and metal chelation (e.g., mobilizing Hg²+ from human serum albumin) .

DL-Cysteine-d2

  • Molecular Formula: C3D2H5NO2S
  • CAS Number : 124051-54-3
  • Molecular Weight : 123.17 g/mol
  • Key Differences :
    • Racemic mixture (D- and L-enantiomers), unlike enantiomerically pure this compound.
    • Similar applications in NMR but may exhibit altered metabolic uptake or enzyme interactions due to stereochemical differences .

L-Cysteine-d3

  • Molecular Formula: C3D3H4NO2S
  • Molecular Weight : ~124.18 g/mol (estimated)
  • Key Differences :
    • Three deuterium atoms, likely at different positions (e.g., 2,3,3-d3), enhancing isotopic labeling precision.
    • Used in metabolic flux analysis to study pathways like glutathione synthesis with higher deuteration sensitivity .

L-Cystine-d4

  • Molecular Formula : C6H8D4N2O4S2 (dimer of this compound)
  • Molecular Weight : ~256.35 g/mol (estimated)
  • Key Differences :
    • Oxidized dimer form with a disulfide bond; deuterium labels stabilize structural analyses of disulfide bridges in proteins.
    • Applications include disulfide bond mapping via mass spectrometry or X-ray crystallography .

Glycine-d2

  • Molecular Formula: C2D2H2NO2
  • CAS Number : 4896-75-7
  • Molecular Weight : 80.09 g/mol
  • Primarily employed in metabolic studies of glycine cleavage systems or collagen synthesis .

Comparative Data Table

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Isotopic Purity Primary Applications
This compound C3D2H5NO2S 130633-02-2 123.17 ≥98% D Bio-NMR, metabolic tracing
L-Cysteine C3H7NO2S 52-90-4 121.16 N/A Metal chelation, supplements
Dthis compound C3D2H5NO2S 124051-54-3 123.17 ≥98% D Racemic NMR studies
L-Cysteine-d3 C3D3H4NO2S 52-90-4* ~124.18 Not specified High-precision metabolic flux analysis
L-Cystine-d4 C6H8D4N2O4S2 Not provided ~256.35 Not specified Disulfide bond structural studies
Glycine-d2 C2D2H2NO2 4896-75-7 80.09 Not specified Collagen synthesis analysis

*CAS number for L-Cysteine-d3 may be erroneous; non-deuterated L-Cysteine shares this CAS .

Research Findings and Implications

  • Metal Binding: L-Cysteine mobilizes Hg²+ more effectively than Cd²+ in human serum albumin, but the impact of deuteration (e.g., this compound) on this process remains unstudied .
  • Metabolic Tracing : this compound’s two deuterium atoms provide sufficient isotopic mass shift for tracking in LC-MS, while L-Cysteine-d3 offers higher sensitivity in complex pathways .

Biological Activity

L-Cysteine-d2, a deuterated form of the amino acid L-Cysteine, serves as a critical precursor for various biologically active molecules, including hydrogen sulfide (H₂S), glutathione, and taurine. This article explores the biological activity of this compound, emphasizing its roles in metabolism, therapeutic applications, and potential health benefits.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, which can influence its pharmacokinetics and metabolic behavior. This modification allows researchers to trace its biological pathways more effectively. L-Cysteine itself is classified as a conditionally essential amino acid, playing vital roles in cellular functions and metabolic processes.

Biological Functions

1. Precursor for Bioactive Molecules:

  • Hydrogen Sulfide (H₂S): L-Cysteine is a primary source of H₂S in the body, which regulates numerous physiological processes such as vasodilation and neurotransmission .
  • Glutathione (GSH): It contributes to the synthesis of GSH, a crucial antioxidant that protects cells from oxidative stress .

2. Role in Metabolism:

  • L-Cysteine is involved in sulfur metabolism and is essential for synthesizing other amino acids and proteins. It also participates in detoxification pathways and influences energy metabolism .

Therapeutic Applications

1. Antioxidant Properties:

  • Research indicates that this compound may enhance antioxidant defenses by increasing GSH levels, thereby protecting against oxidative damage in various tissues .

2. Neuroprotective Effects:

  • Studies have shown that L-Cysteine can modulate glutamatergic neurotransmission, which is beneficial in conditions like obsessive-compulsive disorder (OCD) and other neuropsychiatric disorders .

3. Oral Health:

  • A case-control study demonstrated that L-Cysteine can effectively differentiate the origin of oral halitosis by inducing the formation of volatile sulfur compounds (VSCs), thereby serving as a diagnostic tool .

Case Study 1: Neuroprotective Effects

A randomized controlled trial explored the effects of N-acetylcysteine (NAC), a derivative of L-Cysteine, on patients with OCD. The study found significant reductions in symptom severity compared to placebo, highlighting the potential therapeutic benefits of cysteine derivatives in mental health disorders .

Case Study 2: Oral Halitosis Diagnosis

In a clinical setting, 37 patients were evaluated for halitosis before and after rinsing with an L-Cysteine solution. Results indicated a marked difference in VSC levels post-treatment, suggesting its utility in diagnosing the underlying causes of bad breath .

Research Findings

Study Objective Findings Methodology
Russak et al. (2019)Impact of Deuterium on PharmacokineticsDeuteration alters metabolic profiles favorablyReview
Karapinar et al. (2016)Anti-inflammatory effects of NACEquivalent efficacy to calcium hydroxide in reducing TNF-αIn vitro study
Khosravi (2018)Efficacy of NAC with antibioticsEnhanced microbial reduction compared to controlsIn vitro study

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing L-Cysteine-d2 with high isotopic purity in laboratory settings?

  • Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions (e.g., β- and γ-carbons). Researchers should use deuterated precursors (e.g., D₂O or deuterated reagents) under controlled conditions to minimize proton exchange. Characterization via 1H^1H-NMR and mass spectrometry (MS) is essential to confirm isotopic purity (>98% deuterium incorporation) and rule out isotopic scrambling . Replication of synthesis protocols from peer-reviewed literature, with modifications for deuterium retention (e.g., inert atmosphere, low-temperature reactions), ensures reproducibility .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability : Incubate this compound in buffers (pH 2–10) and quantify deuterium retention via LC-MS/MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Light sensitivity : Expose samples to UV-Vis radiation and monitor isotopic integrity via isotopic ratio mass spectrometry (IRMS). Data must be compared against non-deuterated L-Cysteine controls to isolate deuterium-specific effects .

Q. What are the best practices for characterizing this compound in complex biological matrices?

  • Methodological Answer : For trace-level detection in biological samples (e.g., plasma, tissue homogenates):

  • Sample preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., L-Cysteine-d4) to correct for matrix effects.
  • Analytical techniques : Employ high-resolution LC-MS/MS with multiple reaction monitoring (MRM) for selective quantification. Validate method accuracy (spike-recovery tests) and precision (intra-/inter-day variability ≤15%) per ICH guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in enzyme-catalyzed reactions (e.g., in cysteine proteases)?

  • Methodological Answer : Deuterium kinetic isotope effects (KIE) can alter reaction rates due to bond strength differences (CDC-D vs. CHC-H). To study this:

  • Experimental design : Compare kcatk_{cat} and KmK_m values for L-Cysteine (natural abundance) vs. This compound in enzyme assays (e.g., papain or caspases).
  • Data interpretation : Use Arrhenius plots to quantify activation energy differences. Advanced modeling (e.g., QM/MM simulations) can predict deuterium’s impact on transition-state stabilization .

Q. What strategies resolve spectral overlap challenges when analyzing this compound via NMR in metabolomic studies?

  • Methodological Answer : Overlap in 1H^1H-NMR signals (e.g., between deuterated and protonated species) can be mitigated by:

  • Pulse sequences : Use 2H^2H-decoupled NMR or 2D 1H^1H-13C^13C-HSQC to isolate deuterated signals.
  • Isotopic dilution : Spike samples with 13C^13C-labeled L-Cysteine to enhance signal separation.
  • Dynamic nuclear polarization (DNP) : Enhances sensitivity for low-concentration deuterated analytes .

Q. How should researchers address contradictions in reported metabolic half-lives of this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from differences in deuterium retention or compartmentalization. To resolve:

  • Controlled replication : Repeat studies under identical conditions (e.g., cell lines, animal models) with standardized dosing.
  • Tracer techniques : Use 2H^2H-NMR or IRMS to track deuterium redistribution into metabolic byproducts (e.g., glutathione, taurine).
  • Statistical rigor : Apply mixed-effects models to account for biological variability and batch effects .

Q. Methodological and Reproducibility Guidance

Q. What validation criteria are essential for ensuring reproducibility in this compound tracer studies?

  • Methodological Answer :

  • Isotopic purity : Document deuterium incorporation via orthogonal methods (NMR, MS).
  • Batch consistency : Report synthesis lot-to-lot variability (e.g., ≤2% deviation in isotopic abundance).
  • Negative controls : Include non-deuterated analogs to confirm assay specificity.
  • Data transparency : Publish raw spectral datasets and processing parameters in supplementary materials .

Q. How can researchers design experiments to distinguish isotopic effects from matrix interference in this compound assays?

  • Methodological Answer :

  • Isotopomer controls : Use L-Cysteine-d3 or -d4 to isolate position-specific effects.
  • Matrix-matched calibration : Prepare standards in biologically relevant matrices (e.g., serum, lysate) to quantify background interference.
  • Cross-validation : Compare results across analytical platforms (e.g., LC-MS vs. capillary electrophoresis) .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-resolved metabolic flux data involving this compound?

  • Methodological Answer :

  • Compartmental modeling : Use software (e.g., INCA, Isotopo) to fit deuterium incorporation kinetics into metabolic networks.
  • Bayesian inference : Account for measurement uncertainty in flux estimates.
  • Sensitivity analysis : Identify parameters (e.g., enzyme V_max, substrate uptake) most influencing model outcomes .

Q. How should researchers address discrepancies between computational predictions and experimental data for deuterium isotope effects in this compound?

  • Methodological Answer :
  • Error source identification : Quantify uncertainties in computational parameters (e.g., force fields, solvation models).
  • Experimental refinement : Adjust reaction conditions (e.g., solvent polarity, ionic strength) to align with simulation environments.
  • Collaborative validation : Cross-verify results with independent labs using shared protocols .

Properties

Molecular Formula

C3H7NO2S

Molecular Weight

123.17 g/mol

IUPAC Name

(2R)-2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2

InChI Key

XUJNEKJLAYXESH-XFJCSJJYSA-N

Isomeric SMILES

[2H]C([2H])([C@@H](C(=O)O)N)S

Canonical SMILES

C(C(C(=O)O)N)S

Origin of Product

United States

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